2-(4-Benzyl-piperazin-1-YL-methyl)aniline CAS number and identifiers
2-(4-Benzyl-piperazin-1-YL-methyl)aniline CAS number and identifiers
This technical guide provides a comprehensive analysis of 2-((4-Benzylpiperazin-1-yl)methyl)aniline , a critical intermediate in medicinal chemistry. It details the compound's identity, validated synthetic pathways, and its role as a privileged scaffold in the development of kinase inhibitors and GPCR ligands.
CAS Number: 60261-53-2 Role: Critical Intermediate for Nitrogen Heterocycles & Kinase Inhibitors
Executive Summary
2-((4-Benzylpiperazin-1-yl)methyl)aniline is a bifunctional building block characterized by an ortho-aniline moiety linked via a methylene bridge to a benzylpiperazine tail. This specific architecture makes it an indispensable precursor for synthesizing fused heterocycles, particularly benzimidazoles and quinazolines . Its structural flexibility allows it to serve as a "solvent-exposed" tail in kinase inhibitors, improving solubility and pharmacokinetic profiles of drug candidates.
Chemical Identity & Properties
The following data establishes the precise chemical identity of the compound. Researchers must verify these identifiers to avoid confusion with the non-methylated analog (CAS 199105-17-4).
| Property | Specification |
| CAS Number | 60261-53-2 |
| IUPAC Name | 2-((4-Benzylpiperazin-1-yl)methyl)aniline |
| Synonyms | 1-(2-Aminobenzyl)-4-benzylpiperazine; 2-(4-Benzylpiperazin-1-ylmethyl)phenylamine |
| Molecular Formula | C₁₈H₂₃N₃ |
| Molecular Weight | 281.40 g/mol |
| SMILES | Nc1ccccc1CN2CCN(Cc3ccccc3)CC2 |
| InChI Key | Unique identifier required for database cross-referencing. |
| Appearance | Off-white to pale yellow solid (typically) or viscous oil upon crude isolation. |
| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water. |
Synthetic Pathways & Causality
The synthesis of this compound relies on the differential reactivity of the piperazine nitrogens and the stability of the benzyl protection group. Two primary routes are validated for laboratory and scale-up contexts.
Route A: Nucleophilic Substitution (Scale-Up Preferred)
This route utilizes 2-nitrobenzyl bromide and 1-benzylpiperazine .
-
Mechanism: SN2 alkylation followed by nitro reduction.
-
Causality: The benzyl group on the piperazine acts as a protecting group, ensuring alkylation occurs only at the secondary amine. The nitro group prevents premature cyclization or side reactions during the alkylation step.
Route B: Reductive Amination (Library Synthesis Preferred)
This route utilizes 2-nitrobenzaldehyde and 1-benzylpiperazine .
-
Mechanism: Imine formation followed by hydride reduction (NaBH(OAc)₃), then nitro reduction.
-
Causality: This avoids the use of lachrymatory benzyl bromides and is often cleaner, requiring less purification, making it ideal for high-throughput synthesis.
Validated Synthesis Workflow (Diagram)
Figure 1: Step-wise synthetic logic from raw materials to the target aniline.
Detailed Experimental Protocol
Objective: Synthesis of 2-((4-Benzylpiperazin-1-yl)methyl)aniline via Route A (Alkylation/Reduction).
Step 1: Alkylation
-
Reagents: Dissolve 2-nitrobenzyl bromide (1.0 eq) in anhydrous Acetonitrile (ACN).
-
Addition: Add Potassium Carbonate (K₂CO₃) (2.5 eq) as a proton scavenger.
-
Nucleophile: Add 1-benzylpiperazine (1.1 eq) dropwise.
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 1:1). The bromide spot should disappear.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water and brine. Dry over Na₂SO₄.[1]
-
Yield: Expect >85% of the nitro-intermediate.
Step 2: Nitro Reduction (Iron-Mediated)
Why Iron? Catalytic hydrogenation (H₂/Pd) can sometimes cause de-benzylation (cleaving the benzyl tail). Iron powder is chemoselective for the nitro group.
-
Setup: Dissolve the nitro-intermediate in Ethanol/Water (4:1).
-
Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).
-
Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.
-
Isolation: Concentrate the filtrate. Basify with sat. NaHCO₃ to pH 9. Extract with EtOAc.
-
Purification: If necessary, purify via column chromatography (DCM/MeOH 95:5).
Applications in Drug Discovery
This compound is a "Privileged Structure" because it contains two distinct attachment points for molecular diversity:
-
The Aniline (Head): Ready for cyclization into Benzimidazoles or Quinazolines .
-
The Piperazine (Tail): Modulates solubility and lipophilicity (LogP).
Pathway to Bioactive Heterocycles
The ortho-diamine motif (formed after reaction with an aldehyde) allows for rapid construction of benzimidazole cores, common in anti-cancer (kinase inhibition) and anti-viral therapeutics.
Figure 2: Divergent synthesis pathways utilizing the aniline core.
Key Therapeutic Areas[2]
-
Oncology: Synthesis of EGFR and VEGFR inhibitors where the benzylpiperazine tail occupies the solvent-exposed region of the ATP binding pocket [1].
-
Neuroscience: Development of Dopamine D2/D4 receptor ligands. The benzylpiperazine moiety mimics the pharmacophore of many atypical antipsychotics [2].
Safety & Handling (SDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). May be harmful if swallowed.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.
-
Handling: Use only in a chemical fume hood. Avoid dust formation.
References
-
National Center for Biotechnology Information (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters.[2] Link
-
European Monitoring Centre for Drugs and Drug Addiction (2018). BZP/piperazines drug profile.[3]Link
-
ChemicalBook (2024). 2-((4-Benzylpiperazin-1-yl)methyl)aniline Product Description and Properties.Link
-
BLD Pharm (2024). Safety Data Sheet: 2-((4-Benzylpiperazin-1-yl)methyl)aniline (CAS 60261-53-2).Link
